Dicyclohexylmethanediol
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Overview
Description
Dicyclohexylmethanediol is an organic compound with the molecular formula C13H24O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanediol can be synthesized through several methods. One common approach involves the reduction of dicyclohexyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of dicyclohexyl ketone. This process uses catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylmethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexylmethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclohexylmethanol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dicyclohexylmethanone.
Reduction: Cyclohexylmethanol.
Substitution: Dicyclohexylmethane derivatives with various functional groups.
Scientific Research Applications
Dicyclohexylmethanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dicyclohexylmethanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Methanediol: The simplest geminal diol with the formula CH2(OH)2.
Cyclohexylmethanol: A related compound with one hydroxyl group and a cyclohexyl group.
Dicyclohexylmethanone: The oxidized form of dicyclohexylmethanediol.
Uniqueness
This compound is unique due to its two hydroxyl groups attached to a single carbon atom, which imparts distinct chemical properties and reactivity. Its combination of hydrophilic hydroxyl groups and hydrophobic cyclohexyl groups makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
860501-03-7 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
dicyclohexylmethanediol |
InChI |
InChI=1S/C13H24O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14-15H,1-10H2 |
InChI Key |
FNILDPCCWMWNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(O)O |
Origin of Product |
United States |
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